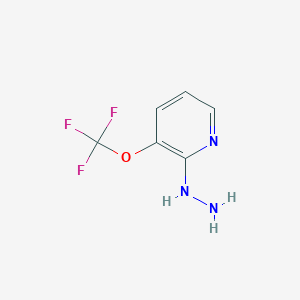

2-Hydrazinyl-3-(trifluoromethoxy)pyridine

Description

2-Hydrazinyl-3-(trifluoromethoxy)pyridine is a pyridine derivative characterized by a hydrazinyl group (-NHNH₂) at the 2-position and a trifluoromethoxy (-OCF₃) substituent at the 3-position.

Properties

Molecular Formula |

C6H6F3N3O |

|---|---|

Molecular Weight |

193.13 g/mol |

IUPAC Name |

[3-(trifluoromethoxy)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) |

InChI Key |

UAKMLEQQUNEVTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(trifluoromethoxy)pyridine typically involves the reaction of 3-(trifluoromethoxy)pyridine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

3-(trifluoromethoxy)pyridine+hydrazine→2-Hydrazinyl-3-(trifluoromethoxy)pyridine

The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 2-Hydrazinyl-3-(trifluoromethoxy)pyridine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-Hydrazinyl-3-(trifluoromethoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The trifluoromethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Trifluoromethoxy-Substituted Pyridines

Compounds bearing the trifluoromethoxy group on pyridine exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs . Key examples include:

Key Insight : The trifluoromethoxy group enhances resistance to oxidative degradation, making these compounds valuable in drug design. However, steric bulk from substituents (e.g., benzyloxy in 7f) can reduce synthetic yields .

Hydrazinyl-Substituted Pyridines

Hydrazinyl derivatives are pivotal in forming heterocyclic scaffolds. Examples include:

Key Insight : The hydrazinyl group facilitates cyclization reactions, enabling access to fused pyridine systems (e.g., pyrazoles, triazoles). However, electron-withdrawing groups like -OCF₃ may reduce nucleophilicity at the hydrazine site.

Melting Points

| Compound | Substituents | Melting Point (°C) | Reference |

|---|---|---|---|

| 7e | 3-NO₂, 4-(OCF₃) benzyloxy | 122.1–124.8 | |

| 7h | Benzotrile, 4-(OCF₃) benzyloxy | 130.0–132.5 | |

| 2-Hydrazinyl-3-methoxypyridine | 3-OCH₃ | Not reported |

Note: Higher melting points correlate with increased molecular symmetry and polar substituents (e.g., nitro groups in 7e).

Biological Activity

2-Hydrazinyl-3-(trifluoromethoxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Hydrazinyl-3-(trifluoromethoxy)pyridine is C6H6F3N3. Its structure includes a pyridine ring substituted with a hydrazine group and a trifluoromethoxy group. This unique configuration contributes to its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis (Mtb). A study demonstrated that certain pyridine-appended hydrazinyl derivatives had minimum inhibitory concentrations (MIC) in the range of 6.40–7.14 μM against Mtb H37Rv strain, suggesting potential for development as antitubercular agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of 2-Hydrazinyl-3-(trifluoromethoxy)pyridine. The cytotoxic effects were evaluated using various cell lines, including Human Embryonic Kidney (HEK293t) cells. Notably, compounds similar to 2-Hydrazinyl-3-(trifluoromethoxy)pyridine demonstrated varying degrees of cytotoxicity, with some exhibiting cell viability rates above 87%, indicating a favorable safety profile .

The biological activity of 2-Hydrazinyl-3-(trifluoromethoxy)pyridine can be attributed to its interaction with specific biological targets. For example, the binding affinity to proteins involved in metabolic pathways has been explored. In silico analyses suggest strong binding interactions with key proteins in bacterial metabolism, which could elucidate its mechanism as an antimicrobial agent .

Study on Antitubercular Activity

A comprehensive study synthesized a series of pyridine-appended hydrazinyl derivatives and tested their efficacy against Mtb. Among these, specific compounds showed promising antitubercular activity with low cytotoxicity, reinforcing the potential application of hydrazinyl derivatives in treating tuberculosis .

Evaluation of Antimalarial Properties

Another investigation focused on thiazole derivatives related to hydrazine compounds, which were evaluated for antimalarial activity against Plasmodium falciparum. The results indicated that modifications in the structure significantly influenced their potency and safety profiles, suggesting that similar strategies could enhance the efficacy of 2-Hydrazinyl-3-(trifluoromethoxy)pyridine against malaria .

Data Summary

| Biological Activity | Tested Compound | MIC (μM) | Cell Viability (%) |

|---|---|---|---|

| Antitubercular | Pyridine derivatives | 6.40 - 7.14 | >87 |

| Cytotoxicity | Hydrazine derivatives | Varies | >87 |

| Antimalarial | Thiazole derivatives | Varies | Low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.